molecular formula C15H12N2O2 B12795881 1-(2H-1-Benzopyran-3-ylcarbonyl)-2(1H)-pyridinimine CAS No. 83823-12-5

1-(2H-1-Benzopyran-3-ylcarbonyl)-2(1H)-pyridinimine

Katalognummer: B12795881
CAS-Nummer: 83823-12-5
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: DAHLWJQFCJLBTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2H-1-Benzopyran-3-ylcarbonyl)-2(1H)-pyridinimine is a complex organic compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1-Benzopyran-3-ylcarbonyl)-2(1H)-pyridinimine typically involves the condensation of a benzopyran derivative with a pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound with consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2H-1-Benzopyran-3-ylcarbonyl)-2(1H)-pyridinimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents at room temperature or slightly elevated temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2H-1-Benzopyran-3-ylcarbonyl)-2(1H)-pyridinimine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism of action of 1-(2H-1-Benzopyran-3-ylcarbonyl)-2(1H)-pyridinimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-(2H-1-Benzopyran-3-ylcarbonyl)-2(1H)-pyridinimine can be compared with other benzopyran derivatives, such as:

    1-(6-Methoxy-2H-1-benzopyran-3-yl)-1H-imidazole: This compound has a similar benzopyran core but differs in its substituents, leading to distinct chemical and biological properties.

    1-(2H-1-Benzopyran-3-ylcarbonyl)-4-methylpiperazine: Another benzopyran derivative with different substituents, resulting in unique reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Eigenschaften

CAS-Nummer

83823-12-5

Molekularformel

C15H12N2O2

Molekulargewicht

252.27 g/mol

IUPAC-Name

2H-chromen-3-yl-(2-iminopyridin-1-yl)methanone

InChI

InChI=1S/C15H12N2O2/c16-14-7-3-4-8-17(14)15(18)12-9-11-5-1-2-6-13(11)19-10-12/h1-9,16H,10H2

InChI-Schlüssel

DAHLWJQFCJLBTE-UHFFFAOYSA-N

Kanonische SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)N3C=CC=CC3=N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.